molecular formula C18H15NO5 B11108174 3,4-dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide

3,4-dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B11108174
M. Wt: 325.3 g/mol
InChI Key: QLBYTIGTWSJNIL-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chromenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-amino-2-oxo-2H-chromene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

3,4-Dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N’-(4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
  • 3,4-Dimethoxy-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide
  • 2-Hydroxy-3,5-dimethoxy-7,8-dimethoxychromen-4-one

Uniqueness

3,4-Dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenyl group, in particular, is responsible for its antioxidant and antibacterial activities, setting it apart from other benzamide derivatives .

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-oxochromen-3-yl)benzamide

InChI

InChI=1S/C18H15NO5/c1-22-15-8-7-12(10-16(15)23-2)17(20)19-13-9-11-5-3-4-6-14(11)24-18(13)21/h3-10H,1-2H3,(H,19,20)

InChI Key

QLBYTIGTWSJNIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3OC2=O)OC

Origin of Product

United States

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